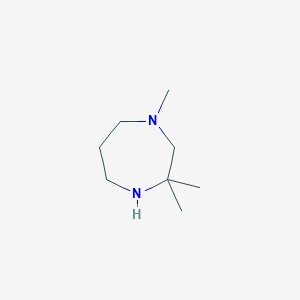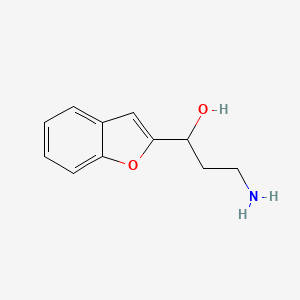
3-Amino-1-(1-Benzofuran-2-yl)propan-1-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol is characterized by the presence of a benzofuran moiety and an amino group. Benzofuran is a heterocyclic compound that consists of a fused benzene and furan ring. The unique structural features of benzofuran make it a privileged structure in the field of drug discovery .Wissenschaftliche Forschungsanwendungen
Antitumoraktivität
Benzofuran-Derivate haben sich als signifikant antitumoral erwiesen. So zeigen bestimmte substituierte Benzofurane eine dramatische Antitumoraktivität, wobei eine Verbindung inhibitorische Wirkungen auf verschiedene Krebszelllinien aufweist, darunter Leukämie, nicht-kleinzelliges Lungenkarzinom, Darmkrebs, ZNS-Krebs, Melanom und Eierstockkrebs .
Antimikrobielle Mittel
Das strukturelle Motiv von Benzofuran ist auch mit antimikrobieller Aktivität verbunden. Spezifische Substitutionen an der 4-Position des Benzofurans, wie z. B. Halogene oder Hydroxylgruppen, haben sich als Aktivitätssteigernd erwiesen, wodurch diese Verbindungen zu potenziellen Kandidaten für die Entwicklung neuer antimikrobieller Mittel werden .
Synthese von Naturprodukten
Benzofuranringe sind wichtige Struktureinheiten in vielen biologisch aktiven Naturarzneimitteln und synthetischen chemischen Rohstoffen. Die Totalsynthese von Naturprodukten, die Benzofuranringe enthalten, ist ein bedeutendes Forschungsgebiet mit dem Schwerpunkt auf den Methoden zur Konstruktion dieser Ringe während des Syntheseprozesses .
Antivirale Eigenschaften
Einige Benzofuranverbindungen, darunter neuartige makrocyclische Benzofuran-Derivate, haben eine anti-Hepatitis-C-Virus-Aktivität gezeigt. Diese Ergebnisse deuten auf potenzielle therapeutische Anwendungen für die Behandlung der Hepatitis-C-Erkrankung hin .
Antioxidative Eigenschaften
Benzofuran-Derivate sind bekannt für ihre antioxidativen Eigenschaften. Diese biologische Aktivität ist entscheidend, da sie bei der Entwicklung von Behandlungen für Krankheiten helfen kann, die durch oxidativen Stress verursacht werden .
Antibakterielle Aktivität
Neben ihrer Verwendung als antimikrobielle Mittel wurden Benzofuran-Derivate auf ihre antibakterielle Aktivität gegenüber Standard- und klinischen Stämmen untersucht und zeigen auch in diesem Bereich vielversprechend .
Zukünftige Richtungen
Benzofuran and its derivatives, including 3-Amino-1-(1-benzofuran-2-yl)propan-1-ol, have been found to be suitable structures for a wide range of biological and pharmacological applications. They have been used in the treatment of various diseases and have shown potential as antimicrobial agents . Therefore, future research may focus on exploring the therapeutic potential of these compounds and developing structure-activity relationships on these derivatives as antimicrobial drugs .
Biochemische Analyse
Biochemical Properties
3-Amino-1-(1-benzofuran-2-yl)propan-1-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can subsequently affect metabolic flux and metabolite levels .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, thereby affecting the overall metabolic state of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity, which needs to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, highlighting the compound’s potential in modulating metabolic processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins, affecting its localization and accumulation. Understanding these interactions is essential for determining the compound’s efficacy and potential side effects .
Eigenschaften
IUPAC Name |
3-amino-1-(1-benzofuran-2-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-6-5-9(13)11-7-8-3-1-2-4-10(8)14-11/h1-4,7,9,13H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKHYJUNCZDOOJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate](/img/structure/B1443904.png)

![1-[5-(butan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B1443908.png)
![1-methyl-2-[(thiophen-2-yl)methyl]-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B1443912.png)
![5-[(2-fluorophenyl)methoxy]-1,3-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1443914.png)
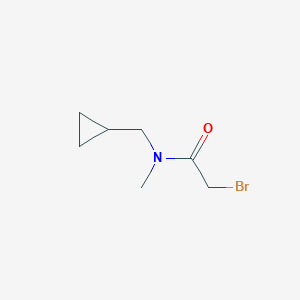
![1-[(2,4-Dimethoxyphenyl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B1443916.png)
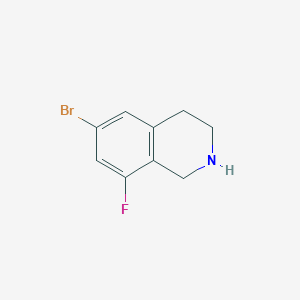

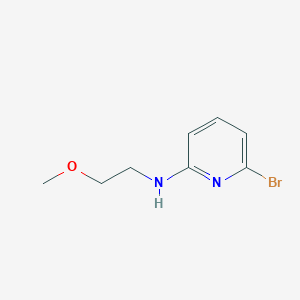


![[2-(Butylthio)-1-cyclopropylethyl]methylamine](/img/structure/B1443924.png)
